Butan-2-one S-phenylthioxime

Description

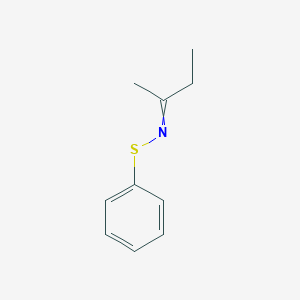

Butan-2-one S-phenylthioxime (CAS: N/A; molecular formula: C₁₀H₁₂N₂S) is a sulfur-containing derivative of 2-butanone (ethyl methyl ketone), where the ketone group is replaced by a thioxime moiety (-N=S-C₆H₅). Thioximes are structurally analogous to oximes but feature sulfur instead of oxygen, conferring distinct chemical properties such as enhanced metal-chelating capabilities and altered nucleophilicity. While 2-butanone is a widely used industrial solvent (), its thioxime derivative is hypothesized to have applications in coordination chemistry, catalysis, or as a ligand in organometallic synthesis.

Properties

CAS No. |

50314-94-8 |

|---|---|

Molecular Formula |

C10H13NS |

Molecular Weight |

179.28 g/mol |

IUPAC Name |

N-phenylsulfanylbutan-2-imine |

InChI |

InChI=1S/C10H13NS/c1-3-9(2)11-12-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

InChI Key |

CZUOCHWNPJBXIM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NSC1=CC=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-one S-phenylthioxime typically involves the reaction of butan-2-one with phenylhydrazine to form the corresponding hydrazone, which is then treated with sulfur to yield the thioxime. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Formation of Thioximes

Thioximes are formed by the reaction of a ketone with a thiohydroxylamine. The general reaction for forming a thioxime from a ketone is as follows:

For butan-2-one S-phenylthioxime, the reaction would involve butan-2-one reacting with phenylthiohydroxylamine:

Chemical Reactions of Thioximes

Thioximes can undergo several chemical reactions, including:

-

Hydrolysis : Thioximes can hydrolyze back to their parent ketones under acidic conditions.

-

Reduction : They can be reduced to form amines or other nitrogen-containing compounds.

-

Oxidation : Oxidation can lead to the formation of nitriles or other products.

Table: Potential Reactions of Thioximes

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic | Ketone |

| Reduction | Catalytic | Amine |

| Oxidation | Oxidizing Agent | Nitrile |

Research Findings on Similar Compounds

While specific data on this compound is scarce, research on similar thioximes and ketones provides insights into potential reaction pathways. For instance, the reaction of chlorine with butanone (butan-2-one) results in chlorinated products, which can vary depending on conditions like temperature and oxygen presence .

Scientific Research Applications

Butan-2-one S-phenylthioxime has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

Biology: The compound has potential antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

Medicine: Research has shown that this compound may have neuroprotective and anti-inflammatory effects, which could be beneficial in treating various diseases.

Industry: The compound can be used in the synthesis of other chemicals and materials, particularly those requiring stable metal complexes.

Mechanism of Action

The mechanism of action of Butan-2-one S-phenylthioxime involves its ability to chelate metal ions, which can influence various biochemical pathways. For example, its antioxidant properties are likely due to its ability to scavenge reactive oxygen species and reduce oxidative stress. The compound may also modulate the activity of enzymes involved in inflammation and cellular protection.

Comparison with Similar Compounds

Comparison with 2-Butanone (Ethyl Methyl Ketone)

Structural Differences :

- Butan-2-one S-phenylthioxime : Contains a thioxime group (-N=S-) and a phenyl ring, introducing aromaticity and sulfur-based reactivity.

Functional Properties :

- 2-Butanone: Primarily used as a polar aprotic solvent in laboratories and industrial processes due to its low viscosity and high volatility .

- This compound: Likely exhibits metal-binding properties, making it relevant in coordination chemistry.

Comparison with 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)

Structural Differences :

Functional Properties :

- Raspberry Ketone : Key aroma compound in raspberries, extensively used in food and fragrance industries. Its sensory impact is attributed to the hydroxylphenyl group, which enhances solubility in hydrophilic matrices .

- This compound : The thioxime group likely reduces volatility compared to raspberry ketone, limiting its utility in fragrance applications. However, the sulfur atom may improve stability under oxidative conditions.

Regulatory Status :

- Raspberry Ketone : Subject to IFRA standards (Amendment 49), with usage limits defined for 12 product categories to ensure safety in cosmetics and fragrances .

- This compound: No regulatory data available. Its structural dissimilarity to raspberry ketone suggests divergent safety considerations, particularly regarding dermal absorption or toxicity.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Gaps

- Synthetic Utility : this compound’s metal-chelating properties are inferred from analogous thioxime compounds, but experimental data on its efficacy in catalysis or synthesis is lacking.

- Its structural features (e.g., sulfur, aromaticity) warrant toxicological studies to evaluate dermal/ocular risks.

- Industrial Relevance : While raspberry ketone is commercially significant in flavor/fragrance sectors , this compound’s niche applications remain underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.